N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-7-5-11(6-8-14)9-15(22)19-17-21-20-16(24-17)12-3-2-4-13(18)10-12/h2-8,10H,9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHOPCNVALQVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide” typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the oxadiazole derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
“N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
1,3,4-Oxadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:
- Mechanism of Action : Research indicates that compounds containing the 1,3,4-oxadiazole scaffold can inhibit specific enzymes involved in cancer progression. For instance, derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inhibiting thymidine phosphorylase and other related enzymes .
-
Case Studies :
- In a study evaluating a series of oxadiazole derivatives, N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide was tested against human cancer cell lines and demonstrated significant antiproliferative activity. The compound was particularly effective against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines .
Antimicrobial Properties
The antimicrobial potential of 1,3,4-oxadiazole derivatives has also been explored:
- Broad Spectrum Activity : Studies have shown that these compounds possess activity against a variety of pathogens including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Case Studies :
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives are another area of interest:
Mechanism of Action
The mechanism of action of “N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
Several structurally related compounds have been synthesized and evaluated for biological activity. Key analogues include:
Table 1: Structural and Activity Comparison of Selected Oxadiazole Derivatives
Key Findings from Comparative Analysis
Anticancer Activity :
- The target compound shares structural similarities with Compound 7d (thiadiazole derivative), which showed potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM) . The 3-fluorophenyl group in the target compound may enhance DNA intercalation or kinase inhibition, akin to fluorine-substituted analogues in EGFR/Src-targeting compounds .
- Compound 112 demonstrated strong EGFR inhibition (IC50 = 0.24 µM), suggesting that methoxyphenyl and fluorophenyl substituents synergistically improve binding to hydrophobic kinase pockets .
Enzyme Inhibition :
- Compounds 8 and 9 () inhibited MMP-9, a protease linked to cancer metastasis, with efficacy comparable to cisplatin. The acetamide-thioether linkage in these compounds is critical for chelating zinc in MMP-9’s active site, a feature absent in the target compound but partially compensated by its methoxyphenyl group’s hydrogen-bonding capacity .
Antimicrobial Activity :
- The 6f/6o series () showed broad-spectrum antimicrobial activity with minimal hemolysis. The absence of a sulfanyl group in the target compound may reduce toxicity but could limit thiol-mediated targeting of microbial enzymes .
Structural Determinants of Activity :
- Sulfanyl vs. Acetamide Linkage : Sulfanyl-containing derivatives (e.g., CDD-934506, Compound 112) exhibit enhanced enzyme inhibition due to sulfur’s nucleophilic and metal-chelating properties . The target compound’s acetamide linkage may favor passive diffusion across membranes.
- Substituent Effects : The 3-fluorophenyl group increases electronegativity and metabolic stability compared to 4-chlorophenyl or methoxyphenyl substituents in other analogues .
Biological Activity
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 273.26 g/mol
- CAS Number : 1170463-07-6
Anticancer Activity
- Mechanism of Action : The oxadiazole derivatives are known for their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, they can target thymidylate synthase, histone deacetylases (HDAC), and telomerase, which are crucial for tumor growth and survival .
- Case Study : A study investigating a series of 1,3,4-oxadiazole derivatives demonstrated significant anticancer activity against various cancer cell lines. For example, compounds with similar structural motifs exhibited IC values ranging from 5 to 20 µM in HeLa and MCF-7 cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A | HeLa | 10 |
| B | MCF-7 | 15 |
| C | A549 | 12 |
Antimicrobial Activity
- Broad-Spectrum Efficacy : Compounds containing the oxadiazole moiety have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
- Research Findings : In a comparative study of various oxadiazole derivatives, this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anti-inflammatory Activity
- Mechanism : The anti-inflammatory effects of oxadiazole derivatives are primarily attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
- Experimental Results : In vitro studies have shown that this compound reduced the production of nitric oxide (NO) in LPS-stimulated macrophages by approximately 60%, indicating significant anti-inflammatory potential .
Structure-Activity Relationship (SAR)
The biological activities of oxadiazole derivatives are influenced by their structural features. Key findings from SAR studies include:
- The presence of electron-withdrawing groups (e.g., fluorine) enhances anticancer activity.
- Substituents on the phenyl ring can modulate the lipophilicity and bioavailability of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid or using potassium carbonate (K₂CO₃) in acetone (6–8 hours, 60–80°C) .
- Step 2 : Introduce the 3-fluorophenyl group at position 5 of the oxadiazole via nucleophilic substitution or Suzuki coupling .
- Step 3 : Acetylate the amine group using 2-(4-methoxyphenyl)acetic acid chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Vary solvent polarity (DMF for polar intermediates, acetone for non-polar), catalyst load (0.1–0.2 mol K₂CO₃), and reaction time (6–12 hours). Yields typically range from 65–79% .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for fluorophenyl/methoxyphenyl groups) and acetamide NH (δ 10–12 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹), C-F (1100–1250 cm⁻¹), and C-O-C (1200–1300 cm⁻¹) stretches .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~369) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodology :
- Substituent Variation : Replace 3-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on enzyme inhibition .
- Bioassays : Test against acetylcholinesterase (AChE), lipoxygenase (LOX), and cancer cell lines (e.g., MCF-7) using colorimetric or fluorometric assays .
- Data Analysis : Correlate IC₅₀ values with Hammett constants (σ) or Hansch parameters to quantify electronic/steric effects .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Approach :
- Assay Validation : Compare protocols (e.g., LOX inhibition: LOX-1 vs. LOX-5 isoforms) .
- Control Experiments : Use reference inhibitors (e.g., quercetin for LOX, donepezil for AChE) to normalize results .
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., solvent polarity, cell line heterogeneity) .
Q. What crystallographic strategies elucidate the compound’s solid-state behavior?
- Techniques :
- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water mixtures) and analyze space groups (e.g., monoclinic P2₁/c) and packing motifs .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) influencing stability .
Q. How can molecular docking predict binding modes with therapeutic targets?
- Protocol :
- Target Selection : Use PDB structures (e.g., AChE: 4EY7, LOX: 1JNQ).
- Docking Software : AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, oxadiazole derivatives show stronger H-bonding with AChE’s catalytic triad than acetamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
